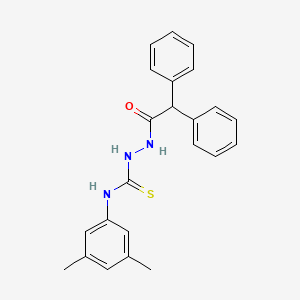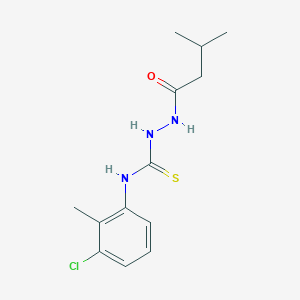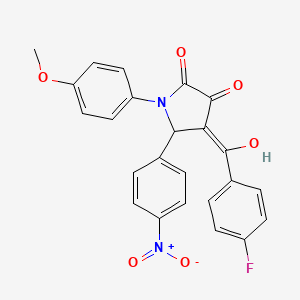![molecular formula C23H20BrN7O B10865110 (1Z)-1-(4-bromophenyl)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}ethanimine](/img/structure/B10865110.png)
(1Z)-1-(4-bromophenyl)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}ethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a bromophenyl group, an ethanone moiety, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multiple steps:
Formation of 1-(4-BROMOPHENYL)-1-ETHANONE: This can be achieved through the bromination of acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This involves the cyclization of appropriate precursors under specific conditions, often using a combination of heating and catalytic agents.
Oxime Formation: The final step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism by which 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core is particularly important for its binding affinity and specificity.
相似化合物的比较
1-(4-BROMOPHENYL)-1-ETHANONE: A simpler analog without the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure.
1-(4-CHLOROPHENYL)-1-ETHANONE: Similar structure with a chlorine atom instead of bromine.
1-(4-FLUOROPHENYL)-1-ETHANONE: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its combination of a bromophenyl group and a complex heterocyclic core, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C23H20BrN7O |
|---|---|
分子量 |
490.4 g/mol |
IUPAC 名称 |
(Z)-1-(4-bromophenyl)-N-[(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]ethanimine |
InChI |
InChI=1S/C23H20BrN7O/c1-14-16(3)31(19-5-4-10-25-11-19)22-21(14)23-27-20(28-30(23)13-26-22)12-32-29-15(2)17-6-8-18(24)9-7-17/h4-11,13H,12H2,1-3H3/b29-15- |
InChI 键 |
JBXPVYQQMLXZRH-FDVSRXAVSA-N |
手性 SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)Br)C5=CN=CC=C5)C |
规范 SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)Br)C5=CN=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-hydrazinyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10865044.png)
![2-(4-methoxyphenyl)-N'-({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10865046.png)
![2-[2-(2-Quinolyl)carbohydrazonoyl]benzoic acid](/img/structure/B10865051.png)
![1-[3-(5-Methyl-2-tetrahydro-2H-pyran-4-YL-1H-imidazol-1-YL)-1-pyrrolidinyl]-2-butyn-1-one](/img/structure/B10865055.png)
![dimethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10865061.png)
![3-(2-Methylallyl)-2-(2-propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10865080.png)
![ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate](/img/structure/B10865081.png)
![11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865085.png)
![8-methoxy-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one](/img/structure/B10865092.png)


![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B10865106.png)

![2-[(2-bromophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10865116.png)
